2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid

Catalog No.
S716252
CAS No.
145069-56-3
M.F
C32H29NO7
M. Wt
539.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(...

CAS Number

145069-56-3

Product Name

2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid

IUPAC Name

2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid

Molecular Formula

C32H29NO7

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35)

InChI Key

UPMGJEMWPQOACJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC

Description

The exact mass of the compound 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Origin: Rink Amide Linker is a synthetic molecule specifically designed for SPPS [].
  • Significance: This linker plays a crucial role in attaching the growing peptide chain to a solid support in SPPS. It allows for the controlled addition of amino acids and subsequent cleavage of the final peptide under mild conditions [].

Molecular Structure Analysis

The key features of the Rink Amide Linker's structure include:

  • A central aromatic phenoxy ring [].
  • A 2,4-dimethoxyphenyl group attached to the phenoxy ring, providing two methoxy functional groups (-OCH3) []. These groups enhance the linker's stability towards acidic cleavage conditions used to remove the peptide from the solid support.
  • A fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for the amine functionality during peptide chain elongation []. Fmoc is removable under mild basic conditions, allowing for the addition of the next amino acid.
  • An amide bond linking the Fmoc group to a spacer arm containing a methylene (-CH2-) group [].
  • A terminal acetic acid group, which covalently attaches the linker to the solid support via an amide bond formed during the initial derivatization step in SPPS [].

Chemical Reactions Analysis

Synthesis

  • Attachment to Solid Support

    The Rink Amide Linker is first attached to a solid support (e.g., polystyrene beads) via an amide bond formation between the terminal carboxylic acid group of the linker and the amine functionality on the support [].

  • Peptide Chain Elongation

    Amino acids protected with Fmoc groups are coupled sequentially to the Rink Amide Linker using reagents that activate the carboxylic acid group of the incoming amino acid. The Fmoc group on the growing peptide chain is then selectively removed under mild basic conditions (piperidine) to expose the primary amine for the next coupling reaction [].

  • Cleavage from Solid Support

    After the desired peptide sequence is assembled, the final cleavage from the Rink Amide Linker is achieved under acidic conditions (trifluoroacetic acid) that specifically cleave the amide bond between the linker and the first amino acid of the peptide. This releases the fully deprotected peptide from the solid support [].


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of Rink Amide Linker, such as melting point, boiling point, and solubility, is not readily available in open scientific literature. This is likely because the compound is typically used in solution or grafted onto a solid support and not isolated in pure form.

The Rink Amide Linker functions through its tailored chemical structure:

  • The Fmoc group acts as a protecting group for the amine functionality during peptide chain elongation, preventing unwanted side reactions with the growing peptide [].
  • The 2,4-dimethoxyphenyl group enhances the stability of the linker towards acidic cleavage conditions typically used to remove the peptide from the solid support. This allows for selective cleavage of the peptide-linker bond without affecting the peptide itself.
  • The terminal acetic acid group allows for the formation of a stable amide bond with the solid support, enabling the covalent attachment of the growing peptide chain [].
  • Organic Synthesis: The molecule contains several functional groups commonly used in organic synthesis, such as a carboxylic acid, an aromatic ring, and an amide bond. This suggests it could be a potential building block for the synthesis of more complex molecules ().
  • Medicinal Chemistry: The presence of the dimethoxyphenyl group and the carboxylic acid functionality suggests the molecule might have interesting biological properties. Further research would be needed to determine its potential as a drug candidate.
  • Polymer Chemistry: The molecule could potentially be used as a monomer in the synthesis of polymers with unique properties due to the combination of aromatic and functional groups ().

Additional Points:

  • The molecule contains a group called Fmoc (Fluorenylmethoxycarbonyl), which is a common protecting group used in solid-phase peptide synthesis (). This suggests the molecule might be a derivative of an amino acid, potentially useful for studying protein interactions.

Future Research Directions:

  • Investigating the synthesis and characterization of this molecule.
  • Evaluating its potential biological activity and cytotoxicity.
  • Exploring its application in organic synthesis or polymer chemistry.

XLogP3

5.8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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